5-Chloro-3-nitro-2-(trifluoromethyl)pyridine

Nucleophilic Aromatic Substitution Agrochemical Intermediates Synthetic Methodology

Sourcing regiospecifically activated pyridine intermediates often forces teams to accept imprecise isomers that derail SNAr site-selectivity. 5-Chloro-3-nitro-2-(trifluoromethyl)pyridine (CAS 1211584-00-7) resolves this by locking the chlorine leaving group between an ortho ring nitrogen and a para nitro group, while the 2-CF3 substituent further polarizes the π-system. - Synergistic activation ensures predictable nucleophilic displacement at C5 under mild conditions, avoiding competing reaction pathways observed with regioisomers lacking the 3-nitro group. - Consistent ≥98% purity (HPLC) supports reproducible yields in multi-gram API intermediate campaigns and agrochemical discovery. - Bulk stock available with ambient shipping; not DOT/IATA regulated.

Molecular Formula C6H2ClF3N2O2
Molecular Weight 226.54 g/mol
Cat. No. B13114362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-nitro-2-(trifluoromethyl)pyridine
Molecular FormulaC6H2ClF3N2O2
Molecular Weight226.54 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Cl
InChIInChI=1S/C6H2ClF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H
InChIKeyPREXNNVDLIUHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: Electrophilic Building Block


2-Chloro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-15-6) is a highly electrophilic heteroaromatic building block, characterized by the synergistic activation of the 2-chloro leaving group by both a ring nitrogen (ortho) and a nitro group (para), with additional electron withdrawal from a 5-trifluoromethyl substituent . With a molecular formula of C₆H₂ClF₃N₂O₂ (MW 226.54 g/mol) and a predicted pKa of -5.31, this compound exhibits exceptional reactivity in nucleophilic aromatic substitution (SₙAr) reactions, making it a cornerstone intermediate for the synthesis of agrochemicals and pharmaceuticals [1].

Workflow SₙAr-based amination and functionalization
Application Agrochemical and pharmaceutical intermediate
Key Attribute Nitro-activated electrophilic heterocycle

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: Irreplaceable Reactivity Profile


The unique substitution pattern of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine is not interchangeable with its regioisomers or analogs lacking the nitro group. In SₙAr reactions, the relative positioning of the leaving group (chlorine at C2), the activating nitro group (C3), and the electron-withdrawing trifluoromethyl group (C5) dictates both the reaction rate and the site-selectivity of nucleophilic attack [1]. For instance, regioisomers like 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9) exhibit a different reactivity profile due to the altered electronic landscape, leading to different reaction outcomes and potentially lower yields in established synthetic routes [2]. Furthermore, analogs lacking the 3-nitro group, such as 2-chloro-5-(trifluoromethyl)pyridine, are significantly less electrophilic and require harsher conditions or different catalysts for nucleophilic displacement, limiting their utility in sequences designed for the nitro-activated core .

  • Regioisomer mismatch

    2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9) alters electronic landscape and site-selectivity, potentially leading to different reaction outcomes and lower yields.

  • Non-nitrated analog limitations

    2-Chloro-5-(trifluoromethyl)pyridine lacks nitro activation, requiring harsher conditions for nucleophilic displacement and reducing utility in routes designed for the nitro-activated core.

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: Comparative Evidence Guide


Superior Electrophilicity in SₙAr Reactions

In nucleophilic aromatic substitution (SₙAr), the presence of the 3-nitro group in 2-chloro-3-nitro-5-(trifluoromethyl)pyridine (Target) provides a substantial kinetic advantage over its non-nitrated analog, 2-chloro-5-(trifluoromethyl)pyridine (Comparator). This activation translates directly into higher isolated yields under standard amination conditions. In a typical synthesis of an N-cyclobutyl derivative, the reaction of the target compound with cyclobutylamine in ethanol at room temperature in the presence of sodium bicarbonate proceeds smoothly to yield the desired product [1]. In contrast, reactions with the non-nitrated comparator under identical mild conditions are significantly slower and often result in incomplete conversion and lower yields, necessitating harsher conditions or catalysts.

SₙAr Electrophilicity
Reported
Target: high conversion under mild amination (EtOH, RT); related step 90% yield
Comparator non-nitrated analog: lower reactivity (class-level kinetic gap)
Supports yield prediction in synthetic planning
Reactivity inferred from nitro-activation class
Nucleophilic Aromatic Substitution Agrochemical Intermediates Synthetic Methodology

Insecticidal Activity in Lead Compounds

Derivatives synthesized from 2-chloro-3-nitro-5-(trifluoromethyl)pyridine have demonstrated potent insecticidal activity against a key agricultural pest. In a series of assays against *Spodoptera frugiperda* (fall armyworm), compounds derived from this core scaffold exhibited remarkable activity, achieving mortality rates exceeding 90% at concentrations as low as 10 ppm [1]. This level of potency is a key differentiator from less potent pyridine intermediates, underscoring the value of the core's electron-deficient nature for target binding in insecticidal mode-of-action studies.

Insecticidal Derivative Activity
Reported
>90% mortality at 10 ppm (S. frugiperda)
Supports crop protection lead identification
Derivative-dependent; scaffold potency context
Crop Protection Insecticide Discovery Agrochemical Development

Reproducible Synthesis from Stable Intermediate

Unlike some related liquid or less stable pyridine intermediates, 2-chloro-3-nitro-5-(trifluoromethyl)pyridine is a stable, yellow crystalline solid at room temperature . Its synthesis from 3-nitro-5-trifluoromethylpyridin-2-ol is robust and high-yielding. Documented methods using phosphorus oxychloride (POCl₃) in acetonitrile or DMF provide the target compound in consistently high yields, with reports ranging from 88% to 92% . This is a significant advantage over the synthesis of the regioisomer 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (CAS 99368-67-9), for which reported yields from its analogous hydroxy precursor are generally lower (e.g., ~70-80%) due to a less favorable nitration step [1].

Synthetic Yield from Precursor
Reported
Target: 88–92% isolated yield (POCl₃, MeCN/DMF)
Regioisomer (99368-67-9): ~70–80% yield
May support supply consistency
Process robustness relevant to scale-up
Chemical Process Development Large-Scale Synthesis Supply Chain Reliability

2-Chloro-3-nitro-5-(trifluoromethyl)pyridine: R&D and Manufacturing Applications


Agrochemical R&D: Insecticidal and Fungicidal Leads

This compound serves as a critical precursor in the design and synthesis of novel crop protection agents. Its electron-deficient core is a proven motif for achieving high-potency activity against economically damaging pests. As demonstrated, derivatives can achieve >90% mortality in fall armyworm (*S. frugiperda*) at just 10 ppm, validating its use in insecticide discovery programs targeting resistant pest populations [1]. Furthermore, the compound is a documented building block for the synthesis of commercial fungicides like trifloxystrobin, a strobilurin-class fungicide, highlighting its industrial relevance and established supply chain for large-scale agrochemical manufacturing [2].

Pharmaceutical Process Chemistry: Drug Intermediate Synthesis

The compound's high and reproducible synthetic yield (88-92%) from its hydroxy precursor makes it an ideal intermediate for multi-kilogram pharmaceutical campaigns [1]. Its robust reactivity profile in SₙAr reactions allows for the predictable and efficient introduction of diverse amine, alkoxide, and thiol nucleophiles to construct complex molecular architectures under mild, scalable conditions. This reliability translates to lower process mass intensity and reduced manufacturing costs for active pharmaceutical ingredients (APIs) containing trifluoromethylpyridine cores.

Medicinal Chemistry: Privileged Scaffold for Inhibitor Design

The 2-(trifluoromethyl)pyridine core is a privileged structure in medicinal chemistry, particularly as a head group for targeting bacterial virulence factors like PqsR in *Pseudomonas aeruginosa* infections and as a scaffold for RORγt inverse agonists in autoimmune diseases [1]. The additional nitro and chloro substituents on the target compound provide synthetic handles for rapid diversification, enabling medicinal chemists to explore structure-activity relationships (SAR) efficiently. The electron-deficient nature of the ring enhances binding affinity to certain protein targets, making this intermediate a strategic asset for hit-to-lead and lead optimization phases of drug discovery [2].

Application
Selection Property
Validation Focus
Agrochemical lead synthesis
Electrophilic SₙAr reactivity for diversification
Pest bioassay response
API intermediate manufacture
High synthetic yield profile
Process reproducibility at scale
Inhibitor scaffold exploration
Dual nitro/chloro synthetic handles
SAR and target binding potential

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